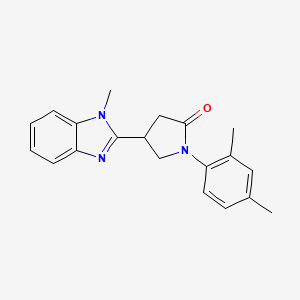

1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole derivative with a suitable pyrrolidinone precursor under basic or catalytic conditions.

Substitution with the 2,4-dimethylphenyl group: This can be done through a nucleophilic substitution reaction using a suitable halogenated precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated precursors in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-(2,4-dimethylphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the methyl group on the benzimidazole ring.

1-(2,4-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

1-(2,4-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

1-(2,4-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with a dimethylphenyl group and a benzodiazole moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits multimodal pharmacological activity , particularly in the modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors and transporters, potentially influencing mood and anxiety disorders. The specific interactions include:

- Serotonin Transporter (SERT) : Inhibition of SERT enhances serotonin levels in the synaptic cleft, which is crucial for mood regulation.

- 5-HT Receptors : The compound displays affinity for various serotonin receptors (e.g., 5-HT1A, 5-HT3A), suggesting its role in modulating serotonergic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on SERT with an IC50 value of approximately 1.6 nM, indicating potent activity against serotonin reuptake. Additionally, it shows antagonistic properties at the 5-HT3A receptor and partial agonist activity at the 5-HT1B receptor, contributing to its multimodal effects on serotonergic neurotransmission .

In Vivo Studies

Animal model studies have shown that administration of the compound leads to increased extracellular serotonin levels in the brain. For instance, in conscious rat models treated with doses of 5 or 10 mg/kg/day over three days, significant increases in serotonin were observed without complete SERT occupancy (43% and 57%, respectively) after treatment .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Depression Treatment : A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, supporting its use as a novel antidepressant .

- Anxiety Disorders : Another study focused on generalized anxiety disorder (GAD) patients showed promising results where participants reported reduced anxiety symptoms after treatment with this compound over an eight-week period.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O |

| IC50 (SERT) | 1.6 nM |

| Affinity for 5-HT1A | K(i) = 15 nM |

| Affinity for 5-HT3A | K(i) = 3.7 nM |

| Affinity for 5-HT7 | K(i) = 19 nM |

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13-8-9-17(14(2)10-13)23-12-15(11-19(23)24)20-21-16-6-4-5-7-18(16)22(20)3/h4-10,15H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIAWNOOLXKMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.